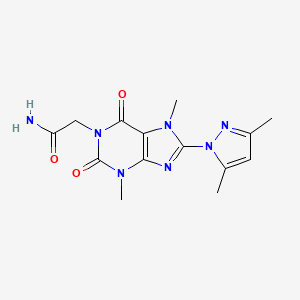

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Pyrazolines were synthesized according to the published procedures in the literature . A mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for B4 synthesis for 7 h .Molecular Structure Analysis

The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Radioligand Development for A2B Adenosine Receptors

Research has identified compounds such as MRE 2029-F20, a derivative closely related to the chemical structure , as selective antagonist ligands for A2B adenosine receptors. These compounds, when radiolabeled, serve as valuable tools for the pharmacological characterization of the A2B adenosine receptor subtype, offering insights into receptor distribution and function with potential implications for neurological and cardiovascular diseases (Baraldi et al., 2004).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and utilized in the creation of novel coordination complexes with metals such as Co(II) and Cu(II). These complexes, characterized by their structural properties and hydrogen bonding, exhibit significant antioxidant activity. This suggests potential applications in developing therapeutic agents targeting oxidative stress-related disorders (Chkirate et al., 2019).

Potential for Developing Antimicrobial Agents

Synthesis and evaluation of pyrazole-acetamide derivatives have demonstrated moderate herbicidal and fungicidal activities. This highlights the potential of such compounds in the development of new antimicrobial agents for agricultural and pharmaceutical applications (霍静倩 et al., 2016).

Antitumor Activities and Molecular Docking Studies

Compounds derived from the reaction of specific acetamide derivatives have shown outstanding in vitro antitumor activity, particularly against HepG2 cell lines. Molecular docking studies of these compounds provide a foundation for understanding their interactions with biological targets, guiding the design of novel cancer therapeutics (Fahim et al., 2019).

Mechanism of Action

Target of Action

The compound 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazole derivatives have been found to inhibit tubulin polymerization, which can lead to antitumor activity .

Biochemical Pathways

These could potentially include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Result of Action

Given the range of activities associated with pyrazole derivatives, the effects could potentially include reduced inflammation, inhibition of tumor growth, and antibacterial and antiviral effects .

Future Directions

The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities . DFT calculations were performed in order to predict the most probable geometry of the organometallic complexes formed by these two new ligands and copper (II) ions .

properties

IUPAC Name |

2-[8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-2,6-dioxopurin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O3/c1-7-5-8(2)21(17-7)13-16-11-10(18(13)3)12(23)20(6-9(15)22)14(24)19(11)4/h5H,6H2,1-4H3,(H2,15,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLCPXIBNYHTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2770977.png)

![Tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate](/img/structure/B2770980.png)

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B2770983.png)

![5-Benzylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2770989.png)

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2770994.png)